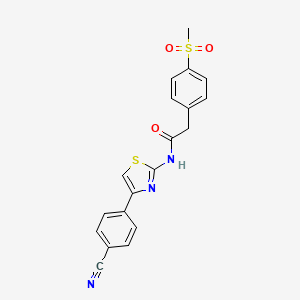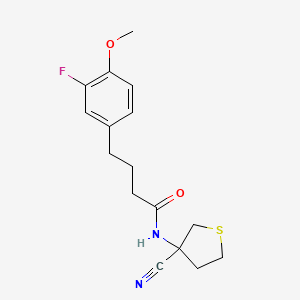
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as ABT-594 and has been studied for its analgesic properties.
Mecanismo De Acción
ABT-594 acts as an agonist of the α4β2 nicotinic acetylcholine receptor, which is located in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in pain perception, and their release leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
ABT-594 has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the treatment of chronic pain. However, it has also been shown to have some side effects, including nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ABT-594 is its potent analgesic effects, which make it a useful tool for studying pain perception in animal models. However, its side effects, including nausea and vomiting, can make it difficult to use in certain experiments. Additionally, its high cost and limited availability can also be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide. One direction is to further study its analgesic properties and potential application in the treatment of chronic pain. Another direction is to study its potential application in the treatment of nicotine addiction. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for ABT-594.
Métodos De Síntesis
The synthesis of N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide involves a series of chemical reactions. The starting material is 3-fluoro-4-methoxybenzaldehyde, which undergoes a Knoevenagel reaction with cyanothioacetamide to form the corresponding α,β-unsaturated ketone. This ketone is then reduced with sodium borohydride to form the corresponding alcohol. The alcohol is then reacted with 4-bromobutanoyl chloride to form the final product, N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide.
Aplicaciones Científicas De Investigación
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide has been studied for its analgesic properties. It acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in pain perception. ABT-594 has been shown to be effective in various animal models of pain, including thermal, mechanical, and chemical pain. It has also been studied for its potential application in the treatment of nicotine addiction, as it acts as a partial agonist of the α3β4 nicotinic acetylcholine receptor.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-21-14-6-5-12(9-13(14)17)3-2-4-15(20)19-16(10-18)7-8-22-11-16/h5-6,9H,2-4,7-8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDFRTCZBNWOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)NC2(CCSC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

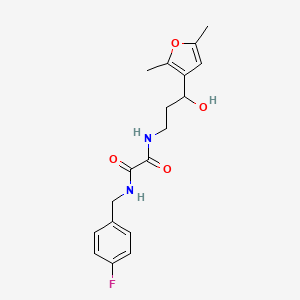
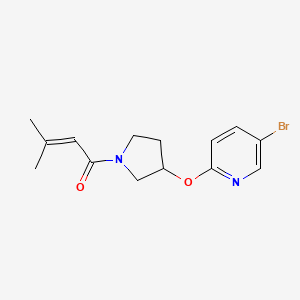
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)
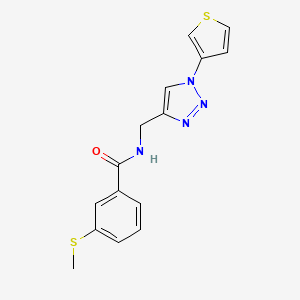
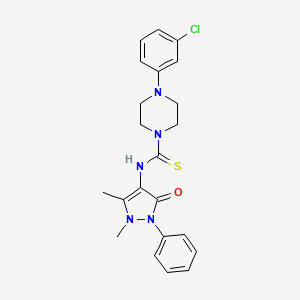
![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)
![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)
![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)
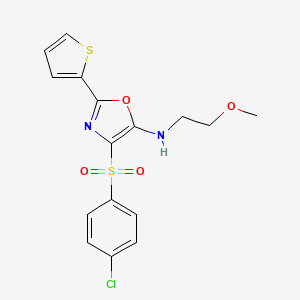
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)


![N-(3'-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2737860.png)
